molecular formula C6H4BClF2O2 B1469935 2-Chloro-4,5-difluorophenylboronic acid CAS No. 1801916-39-1

2-Chloro-4,5-difluorophenylboronic acid

Cat. No.: B1469935
CAS No.: 1801916-39-1
M. Wt: 192.36 g/mol
InChI Key: MSMGFPOBSXTDFW-UHFFFAOYSA-N
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Description

2-Chloro-4,5-difluorophenylboronic acid is a useful research compound. Its molecular formula is C6H4BClF2O2 and its molecular weight is 192.36 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-Chloro-4,5-difluorophenylboronic acid plays a significant role in biochemical reactions, particularly as a reagent in Suzuki-Miyaura coupling. This reaction is essential for forming carbon-carbon bonds, which are crucial in synthesizing various organic compounds. The compound interacts with palladium catalysts, facilitating the transmetalation process where the boronic acid group transfers to the palladium center . This interaction is vital for the coupling reaction to proceed efficiently.

Cellular Effects

The effects of this compound on cellular processes are still under investigation. It is known that boronic acids can influence cell signaling pathways and gene expression. For instance, boronic acids can inhibit proteasomes, leading to altered protein degradation and accumulation of ubiquitinated proteins . This inhibition can affect various cellular functions, including cell cycle regulation and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through interactions with biomolecules such as enzymes and proteins. The compound can form reversible covalent bonds with active site serine residues in enzymes, leading to enzyme inhibition . This mechanism is similar to how boronic acid-based proteasome inhibitors function, where the boronic acid moiety binds to the catalytic threonine residue of the proteasome, inhibiting its activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of this compound are crucial factors. The compound is generally stable under standard storage conditions but can degrade over time when exposed to moisture or high temperatures . Long-term studies have shown that the compound’s effects on cellular function can vary, with prolonged exposure potentially leading to increased cellular stress and altered metabolic activity.

Dosage Effects in Animal Models

The effects of this compound in animal models depend on the dosage administered. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical interactions. At higher doses, toxic effects such as organ damage and altered physiological functions have been observed . These findings highlight the importance of dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in metabolic pathways related to its role as a boronic acid derivative. The compound can undergo metabolic transformations, including oxidation and conjugation reactions, facilitated by enzymes such as cytochrome P450 . These metabolic processes can influence the compound’s bioavailability and activity within biological systems.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. The compound can interact with transporters and binding proteins, affecting its localization and accumulation . Studies have shown that boronic acids can be transported across cell membranes via passive diffusion or active transport mechanisms.

Subcellular Localization

The subcellular localization of this compound can impact its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications

Properties

IUPAC Name

(2-chloro-4,5-difluorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BClF2O2/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2,11-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSMGFPOBSXTDFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1Cl)F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BClF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1801916-39-1
Record name 2-chloro-4,5-difluorophenylboronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.